molecular formula C5H10FN3 B15134923 (2-Fluoro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine

(2-Fluoro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine

Cat. No.: B15134923
M. Wt: 131.15 g/mol
InChI Key: XGWHGXYYYQDCFK-UHFFFAOYSA-N
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Description

(2-Fluoro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine is a fluorinated heterocyclic compound that features a pyridine ring with a fluorine atom and a hydrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine typically involves the fluorination of a pyridine derivative followed by the introduction of a hydrazine group. One common method involves the treatment of a fluorinated pyridine with hydrazine under controlled conditions. For example, 3,5-dichloro-2,4,6-trifluoropyridine can be treated with sodium methoxide to yield an intermediate, which is then reacted with hydrazine to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as Selectfluor® or other fluorine-containing reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of palladium-catalyzed reactions and other advanced techniques may also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrazine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions include various fluorinated pyridine derivatives, hydrazine derivatives, and substituted pyridines.

Scientific Research Applications

(2-Fluoro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Fluoro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The hydrazine group can form hydrogen bonds and interact with various enzymes and receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine is unique due to its specific substitution pattern, combining a fluorine atom and a hydrazine group on a pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C5H10FN3

Molecular Weight

131.15 g/mol

IUPAC Name

(2-fluoro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine

InChI

InChI=1S/C5H10FN3/c6-4-2-1-3-5(8-4)9-7/h4H,1-3,7H2,(H,8,9)

InChI Key

XGWHGXYYYQDCFK-UHFFFAOYSA-N

Canonical SMILES

C1CC(N=C(C1)NN)F

Origin of Product

United States

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